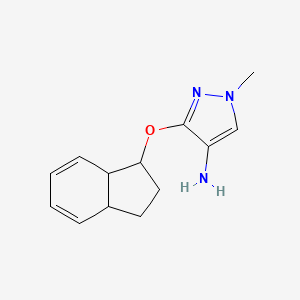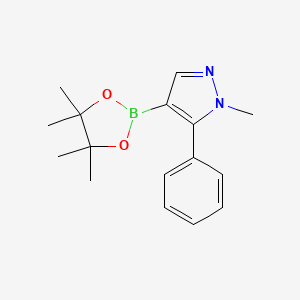
Benzyl 3-hydroxymethyl cyclobutanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 3-hydroxymethyl cyclobutanecarboxylic acid: is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol . It is a derivative of cyclobutanecarboxylic acid, featuring a benzyl group and a hydroxymethyl group attached to the cyclobutane ring. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-hydroxymethyl cyclobutanecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of Cyclobutanecarboxylic Acid: The initial step involves the synthesis of cyclobutanecarboxylic acid through a cyclization reaction of a suitable precursor.
Introduction of Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde and a base.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yields and purity .
化学反应分析
Types of Reactions
Benzyl 3-hydroxymethyl cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Major Products
Oxidation: The major product is 3-carboxycyclobutanecarboxylic acid.
Reduction: The major product is 3-hydroxymethylcyclobutanol.
Substitution: The major products depend on the substituent introduced, such as 3-hydroxymethylcyclobutanecarboxylic acid derivatives.
科学研究应用
Benzyl 3-hydroxymethyl cyclobutanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical agents.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
作用机制
The mechanism of action of Benzyl 3-hydroxymethyl cyclobutanecarboxylic acid depends on its specific application. In general, it interacts with molecular targets through its functional groups, such as the hydroxymethyl and carboxylic acid groups. These interactions can involve hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. The pathways involved vary based on the specific biological or chemical context .
相似化合物的比较
Benzyl 3-hydroxymethyl cyclobutanecarboxylic acid can be compared with other similar compounds, such as:
Cyclobutanecarboxylic Acid: Lacks the benzyl and hydroxymethyl groups, making it less versatile in synthetic applications.
Benzyl Cyclobutanecarboxylic Acid: Lacks the hydroxymethyl group, reducing its reactivity in certain chemical reactions.
3-Hydroxymethyl Cyclobutanecarboxylic Acid: Lacks the benzyl group, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
1-benzyl-3-(hydroxymethyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-9-11-7-13(8-11,12(15)16)6-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPRGJXJXACFPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CC2=CC=CC=C2)C(=O)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-ethyl-N3-[(oxolan-2-yl)methyl]-1H-pyrazole-3,4-diamine](/img/structure/B8023343.png)






![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2S,5R)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate](/img/structure/B8023387.png)
![Brucine Sulfate Heptahydrate [for Nitrate Analysis]](/img/structure/B8023392.png)



